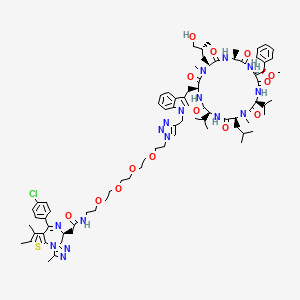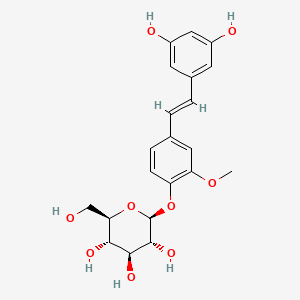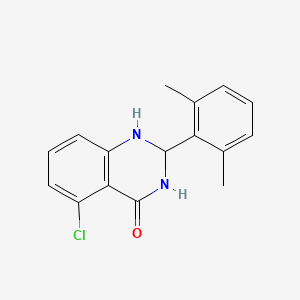
Pbrm1-BD2-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pbrm1-BD2-IN-7 is a selective and cell-active inhibitor targeting the polybromo-1 (PBRM1) bromodomain. This compound has shown inhibitory activity specifically for the second bromodomain (BD2) of PBRM1 with an IC50 value of 0.29 μM . This compound is primarily used in cancer research due to its ability to inhibit the growth of PBRM1-dependent cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pbrm1-BD2-IN-7 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity of the product, and implementing safety measures for handling and disposal of chemicals. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Pbrm1-BD2-IN-7 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It selectively binds to the BD2 of PBRM1, inhibiting its activity .
Common Reagents and Conditions
The binding interaction of this compound with PBRM1-BD2 is typically studied under physiological conditions, including appropriate pH, temperature, and ionic strength. Common reagents used in these studies include buffers, salts, and sometimes co-factors that mimic the cellular environment .
Major Products Formed
The major product of the interaction between this compound and PBRM1-BD2 is the inhibited form of the PBRM1-BD2 bromodomain. This inhibition can lead to downstream effects on cellular processes, particularly in cancer cells .
Wissenschaftliche Forschungsanwendungen
Pbrm1-BD2-IN-7 has several scientific research applications:
Cancer Research: It is used to study the role of PBRM1 in cancer, particularly in prostate cancer where PBRM1 acts as a tumor promoter.
Epigenetics: This compound helps in understanding the epigenetic regulation mediated by bromodomains and their impact on gene expression.
Drug Development: It serves as a lead compound for developing new cancer therapeutics targeting bromodomains.
Wirkmechanismus
Pbrm1-BD2-IN-7 exerts its effects by selectively binding to the BD2 of PBRM1. This binding inhibits the interaction of PBRM1 with acetylated histone peptides, thereby disrupting the chromatin remodeling activity of the PBAF complex. This inhibition can lead to reduced cellular proliferation and altered gene expression in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compound 7: Binds to PBRM1-BD5 and SMARCA2/SMARCA4 bromodomains but is less selective compared to Pbrm1-BD2-IN-7.
SMARCA2/SMARCA4 Inhibitors: These compounds also target bromodomains but lack the selectivity for PBRM1-BD2.
Uniqueness
This compound is unique due to its high selectivity and potency for PBRM1-BD2. This selectivity makes it a valuable tool for studying the specific role of PBRM1 in cancer and other biological processes .
Eigenschaften
Molekularformel |
C16H15ClN2O |
|---|---|
Molekulargewicht |
286.75 g/mol |
IUPAC-Name |
5-chloro-2-(2,6-dimethylphenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C16H15ClN2O/c1-9-5-3-6-10(2)13(9)15-18-12-8-4-7-11(17)14(12)16(20)19-15/h3-8,15,18H,1-2H3,(H,19,20) |
InChI-Schlüssel |
OKLYBCNMVQMCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)C2NC3=C(C(=CC=C3)Cl)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


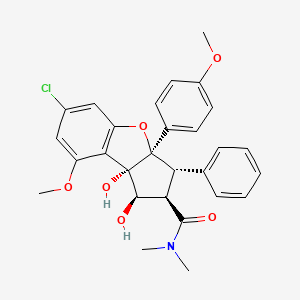
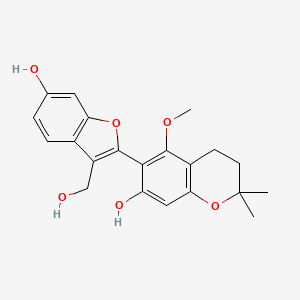
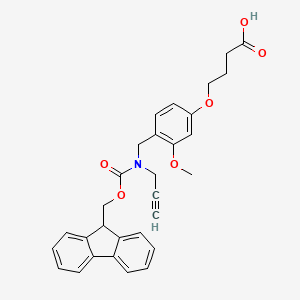
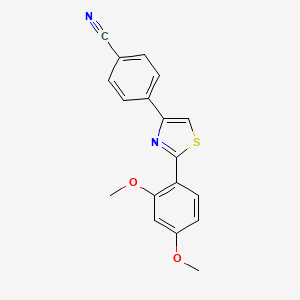
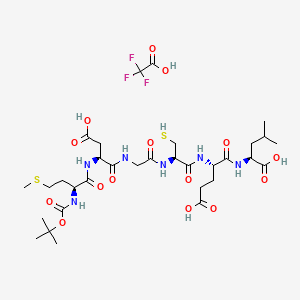
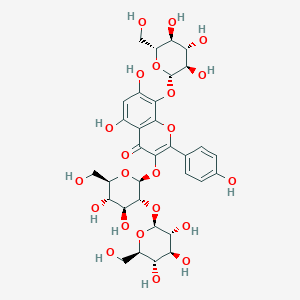
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-3-methylpyrimidine-2,4-dione](/img/structure/B15139764.png)
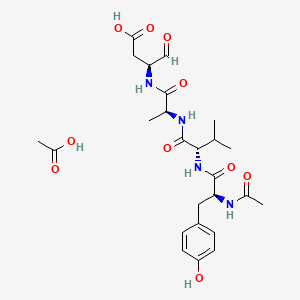
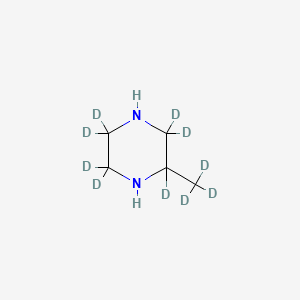
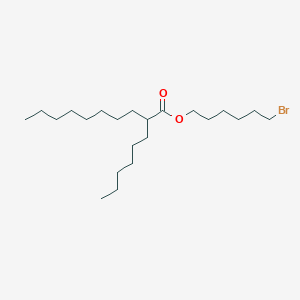
![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-6-yl]acetamide](/img/structure/B15139788.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(8-hydroxy-6-methyl-9,10-dioxoanthracen-1-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B15139800.png)
